molecular formula C25H24N4O4 B14973842 N-(3-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

N-(3-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B14973842
M. Wt: 444.5 g/mol
InChI Key: QESSEDOKWRIYDP-UHFFFAOYSA-N
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Description

N-(3-METHOXYPHENYL)-9-(4-METHOXYPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes methoxyphenyl groups and a pyrazoloquinazoline core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-9-(4-METHOXYPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with appropriate reagents to form the pyrazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-9-(4-METHOXYPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the methoxyphenyl groups to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted pyrazoloquinazolines, quinazolinones, and reduced derivatives, each with potential unique biological activities.

Scientific Research Applications

N-(3-METHOXYPHENYL)-9-(4-METHOXYPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-9-(4-METHOXYPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating signaling pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-METHOXYPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE
  • 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE

Uniqueness

N-(3-METHOXYPHENYL)-9-(4-METHOXYPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both methoxyphenyl groups and the pyrazoloquinazoline core. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C25H24N4O4/c1-32-17-11-9-15(10-12-17)23-22-20(7-4-8-21(22)30)28-24-19(14-26-29(23)24)25(31)27-16-5-3-6-18(13-16)33-2/h3,5-6,9-14,23,28H,4,7-8H2,1-2H3,(H,27,31)

InChI Key

QESSEDOKWRIYDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C(C=NN24)C(=O)NC5=CC(=CC=C5)OC

Origin of Product

United States

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